molecular formula C47H65F3N8O12 B12426442 Spinorphin TFA Salt

Spinorphin TFA Salt

Cat. No.: B12426442
M. Wt: 991.1 g/mol
InChI Key: HGVNOCZYJWQUER-ZWRVRYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spinorphin, also known as LVV-hemorphin-4, is an endogenous, non-classical opioid peptide of the hemorphin family. It has the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. Spinorphin was first isolated from the bovine spinal cord and acts as a regulator of enkephalinases, a class of enzymes that break down endogenous enkephalin peptides .

Preparation Methods

Spinorphin can be synthesized using solid-phase peptide synthesis (SPPS) methods, specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Spinorphin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and methanol, as well as catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include various spinorphin analogs with altered biological activities .

Scientific Research Applications

Spinorphin has numerous scientific research applications, including:

Mechanism of Action

Spinorphin exerts its effects by inhibiting enkephalin-degrading enzymes such as aminopeptidase N, dipeptidyl peptidase III, angiotensin-converting enzyme, and neutral endopeptidase. It acts as an antagonist of the P2X3 receptor and as a weak partial agonist/antagonist of the FP1 receptor . These interactions lead to its antinociceptive, antiallodynic, and anti-inflammatory properties .

Comparison with Similar Compounds

Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit multiple enkephalin-degrading enzymes. Similar compounds include other hemorphins like VV-hemorphin-7 and LVV-hemorphin-6, which also exhibit opioid-like activities but differ in their amino acid sequences and specific biological effects .

Properties

Molecular Formula

C47H65F3N8O12

Molecular Weight

991.1 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1

InChI Key

HGVNOCZYJWQUER-ZWRVRYFZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.